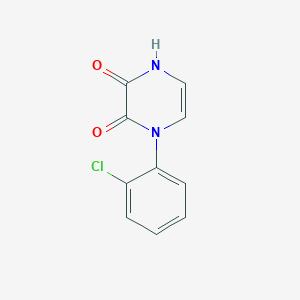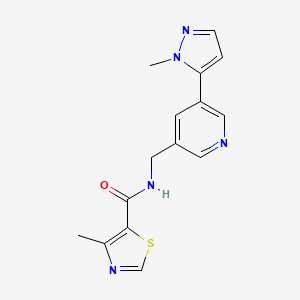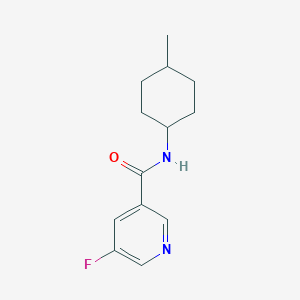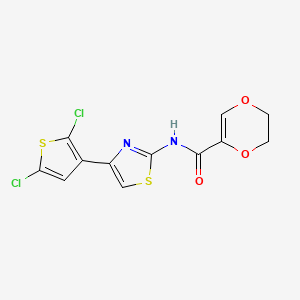![molecular formula C19H21N5O3 B2871348 8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione CAS No. 877644-08-1](/img/structure/B2871348.png)
8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pur ine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of xanthine . Xanthine derivatives are a very important class of adenosine receptor antagonists . By incorporating different substituents at the 8-position of the purine ring, high selectivity can be achieved for certain subtypes of adenosine receptor .
Molecular Structure Analysis
The molecule crystallizes in the P-1 space group with one molecule in the asymmetric unit . The molecule has a layered crystal packing wherein the molecular sheets are primarily formed by hydrogen bonds and the stabilization is dominated via the electrostatic energy contribution .Chemical Reactions Analysis
This molecular sheet is then interconnected to other similar sheets via different stacking motifs with significant contribution from dispersion energy components . Intermolecular interactions play a very important role in the determination of the three-dimensional arrangement of the molecule in the solid state .Applications De Recherche Scientifique
Environmental Impact and Fate
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, which share some functional group similarities with the compound , have been extensively studied for their environmental presence and impact. They are primarily used in consumer products and can act as weak endocrine disruptors. Despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This suggests that compounds with similar properties might also exhibit environmental persistence and potential ecological impacts (Haman et al., 2015).
Synthetic Biology and Drug Discovery
Unnatural Base Pairs for Synthetic Biology
Research into the development of unnatural base pairs beyond standard Watson-Crick base pairs for synthetic biology has highlighted the importance of shape complementarity and stacking ability as well as hydrogen-bonding patterns for unnatural base pairs. The compound's structural complexity and potential for modification make it a candidate for research in synthetic biology and novel drug discovery applications (Saito-Tarashima & Minakawa, 2018).
Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity
The study of antioxidants and their implications in various fields, including medicine and pharmacy, highlights the importance of compounds capable of acting on molecular targets involved in diseases. Although the direct relevance of 8-(4-Ethoxyphenyl)-3-ethyl-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione was not addressed, its structural characteristics suggest potential for antioxidant activity, warranting further investigation into its capabilities (Munteanu & Apetrei, 2021).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-ethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-5-22-17(25)15-16(21(4)19(22)26)20-18-23(15)11-12(3)24(18)13-7-9-14(10-8-13)27-6-2/h7-11H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAGHGDCGZVTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OCC)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)




![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)


![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)

